molecular formula C20H12Cl2O5 B12530530 2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid CAS No. 658690-05-2

2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid

Cat. No.: B12530530
CAS No.: 658690-05-2
M. Wt: 403.2 g/mol
InChI Key: SIKPRTPAWBGUNU-UHFFFAOYSA-N
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Description

2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of xanthene and benzoic acid, characterized by the presence of dichloro and dihydroxy groups on the xanthene moiety. This compound is often used in fluorescence studies due to its ability to emit light upon excitation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid typically involves the condensation of 4,5-dichlorophthalic anhydride with resorcinol under acidic conditions to form the xanthene core. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted xanthene derivatives .

Scientific Research Applications

2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical analyses.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

    Industry: Utilized in the development of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is exploited in various imaging techniques to visualize biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5-Dichloro-3,6-dihydroxy-9H-xanthen-9-YL)benzoic acid is unique due to its specific substitution pattern, which imparts distinct fluorescence characteristics and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring precise fluorescence properties .

Properties

CAS No.

658690-05-2

Molecular Formula

C20H12Cl2O5

Molecular Weight

403.2 g/mol

IUPAC Name

2-(4,5-dichloro-3,6-dihydroxy-9H-xanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12Cl2O5/c21-16-13(23)7-5-11-15(9-3-1-2-4-10(9)20(25)26)12-6-8-14(24)17(22)19(12)27-18(11)16/h1-8,15,23-24H,(H,25,26)

InChI Key

SIKPRTPAWBGUNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=C(C=C3)O)Cl)OC4=C2C=CC(=C4Cl)O)C(=O)O

Origin of Product

United States

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